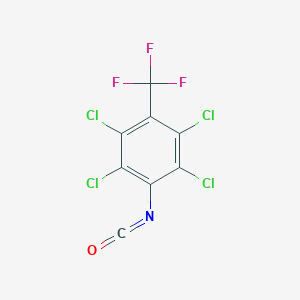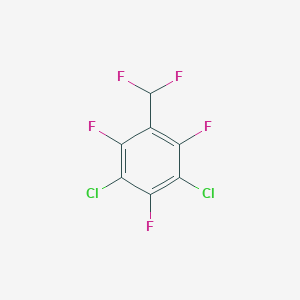![molecular formula C7H4Cl2F2S B6313540 4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97% CAS No. 1301739-89-8](/img/structure/B6313540.png)
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, referred to as 4-CDFCB, is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 149.7°C and a melting point of -70°C. 4-CDFCB is used as a reagent in organic synthesis and as a catalyst in various reactions, and is also used in the preparation of a variety of compounds.
Scientific Research Applications
4-CDFCB is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the preparation of a variety of compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. In addition, it is used in the synthesis of polymers and other materials, and in the synthesis of a variety of other compounds.
Mechanism of Action
The mechanism of action of 4-CDFCB is not fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is also believed to act as a catalyst in various reactions, and to play a role in the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CDFCB are not fully understood. It is believed to have some toxic effects, and is classified as a hazardous substance by the United States Environmental Protection Agency. However, it is not believed to be carcinogenic, mutagenic, or teratogenic.
Advantages and Limitations for Lab Experiments
The advantages of using 4-CDFCB in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. Its low toxicity makes it a safe reagent to use in laboratory experiments. However, it is a hazardous substance and should be handled with care. It is also flammable, and should be stored in a cool, dry place, away from sources of ignition.
Future Directions
There are a variety of potential future directions for research involving 4-CDFCB. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research could be conducted into its use in the synthesis of polymers and other materials, its use as a catalyst in various reactions, and its potential uses in the preparation of a variety of compounds.
Synthesis Methods
4-CDFCB can be synthesized by the reaction of chlorodifluoromethylthiobenzene and chlorine gas. The reaction is carried out in an inert atmosphere such as nitrogen or argon, at a temperature of 0-20°C, and the reaction time is typically 2-3 hours. The reaction is typically carried out in a solvent such as toluene, dichloromethane, or acetonitrile.
properties
IUPAC Name |
1-chloro-4-[chloro(difluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZFCAXOVHBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)


![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)



![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)




